![molecular formula C25H32OS B14434932 1-Dodecyl-9H-thioxanthen-9-one CAS No. 80032-55-9](/img/structure/B14434932.png)
1-Dodecyl-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their unique photophysical properties and are widely used as photoinitiators in various polymerization processes. The compound’s structure consists of a thioxanthone core with a dodecyl (C12H25) substituent, which enhances its solubility and photoreactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecyl-9H-thioxanthen-9-one can be synthesized through several methods. One common approach involves the Buchwald-Hartwig amination reaction, where a thioxanthone derivative is reacted with a dodecylamine in the presence of a palladium catalyst and a base . Another method includes the Sonogashira coupling reaction, which involves the coupling of a thioxanthone derivative with a dodecyl-substituted alkyne .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dibutyltin chloride hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Functionalized thioxanthone derivatives
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Dodecyl-9H-thioxanthen-9-one involves its ability to absorb light and generate reactive species. Upon light absorption, the compound transitions to an excited state, which can then interact with other molecules to initiate polymerization or induce photochemical reactions . In biological systems, it preferentially inhibits DNA synthesis and mammalian topoisomerase type II, leading to its anticancer effects .
Similar Compounds:
Isopropyl thioxanthone (ITX): Another thioxanthone derivative used as a photoinitiator but with different substituents affecting its photophysical properties.
2,7-Bis[(4-(dimethylamino)phenyl)ethynyl]-9H-thioxanthen-9-one (BDAPT): A thioxanthone derivative with enhanced two-photon absorption properties.
Uniqueness: this compound is unique due to its long dodecyl chain, which enhances its solubility and photoreactivity compared to other thioxanthone derivatives. This makes it particularly suitable for applications requiring high solubility and efficient light absorption .
Eigenschaften
80032-55-9 | |
Molekularformel |
C25H32OS |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
1-dodecylthioxanthen-9-one |
InChI |
InChI=1S/C25H32OS/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23-24(20)25(26)21-17-12-13-18-22(21)27-23/h12-14,16-19H,2-11,15H2,1H3 |
InChI-Schlüssel |
CTOHEPRICOKHIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C2C(=CC=C1)SC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.